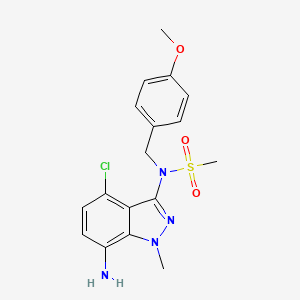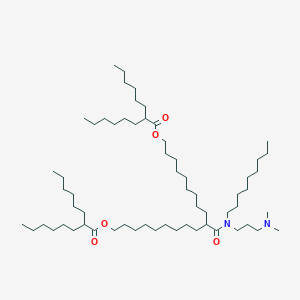
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of nonadecanedioic acid with 3-(dimethylamino)propylamine to form an amide intermediate. This intermediate is then reacted with nonyl isocyanate to form the desired carbamoyl compound. The final step involves esterification with 2-hexyloctanoic acid to produce the bis(2-hexyloctanoate) ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification techniques such as distillation, crystallization, and chromatography may be employed to isolate the final product .
化学反応の分析
Types of Reactions
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a drug delivery agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as an excipient in vaccine formulations.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as altering cellular signaling pathways, affecting gene expression, or influencing metabolic processes .
類似化合物との比較
Similar Compounds
Nonadecanedioic acid, 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)-, 1,19-bis(2-butyloctyl) ester: A similar compound with slight variations in the ester groups.
1,19-Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate: Another related compound used as an excipient in vaccines.
Uniqueness
10-((3-(Dimethylamino)propyl)(nonyl)carbamoyl)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, differentiating it from other similar compounds .
特性
分子式 |
C62H122N2O5 |
|---|---|
分子量 |
975.6 g/mol |
IUPAC名 |
[10-[3-(dimethylamino)propyl-nonylcarbamoyl]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C62H122N2O5/c1-8-13-18-23-28-33-42-53-64(54-45-52-63(6)7)60(65)57(46-40-31-26-24-29-34-43-55-68-61(66)58(48-36-19-14-9-2)49-37-20-15-10-3)47-41-32-27-25-30-35-44-56-69-62(67)59(50-38-21-16-11-4)51-39-22-17-12-5/h57-59H,8-56H2,1-7H3 |
InChIキー |
DLZXNDRHTALMNG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368216.png)

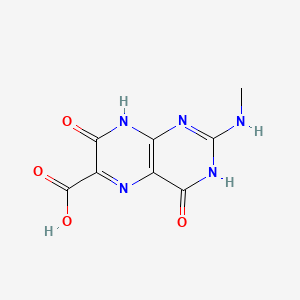
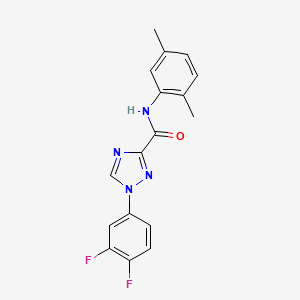
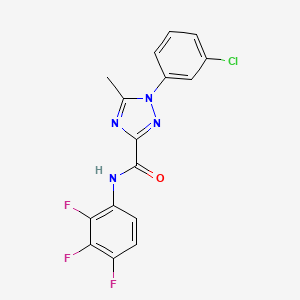
![5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide](/img/structure/B13368240.png)
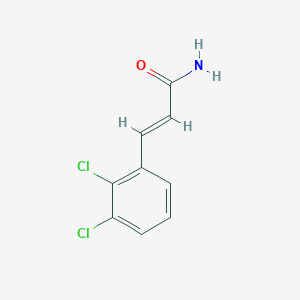
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B13368248.png)
![3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368267.png)
![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
